

Chemical synthesis of Umbelliprenin from 7-hydroxycoumarin

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Compound of Interest

Compound Name: Umbelliprenin

Cat. No.: B3025755

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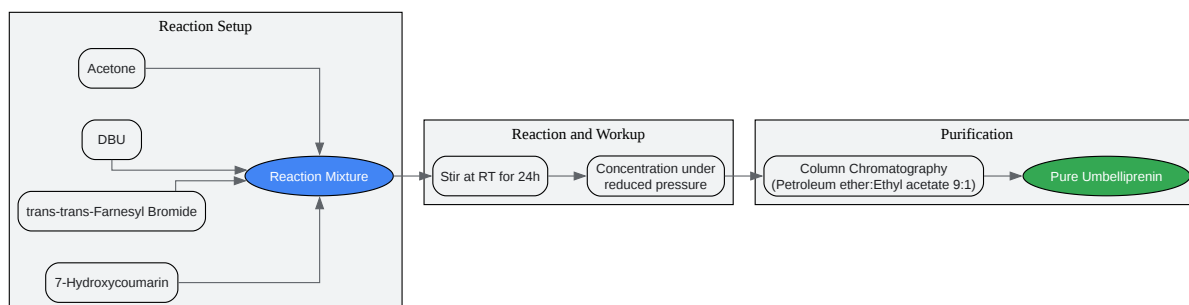
Application Note: Chemical Synthesis of Umbelliprenin

Introduction

Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This document provides a detailed protocol for the chemical synthesis of **Umbelliprenin**, starting from the readily available precursor, 7-hydroxycoumarin (also known as umbelliferone). The synthesis involves an O-alkylation reaction, specifically a prenylation, where a farnesyl group is attached to the hydroxyl group of 7-hydroxycoumarin. This method offers a straightforward and efficient route to obtain **Umbelliprenin** for research and drug development purposes.^{[1][2][3][4]}

Experimental Overview

The synthesis of **Umbelliprenin** from 7-hydroxycoumarin is achieved through a one-step reaction involving the coupling of 7-hydroxycoumarin with trans-trans-farnesyl bromide. The reaction is carried out in acetone at room temperature and is facilitated by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).^{[1][2]} The resulting product is then purified using column chromatography to yield pure **Umbelliprenin**.



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Figure 1: Experimental workflow for the synthesis of **Umbelliprenin**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **Umbelliprenin** from 7-hydroxycoumarin.

Parameter	Value	Reference
Reactants		
7-Hydroxycoumarin (Molar Eq.)	1	[1]
trans-trans-Farnesyl Bromide (Molar Eq.)	1.5	[1]
DBU (Molar Eq.)	2	[1]
Reaction Conditions		
Solvent	Acetone	[1]
Temperature	Room Temperature	[1]
Reaction Time	24 hours	[1]
Product Information		
Yield	71%	[1]
Physical State	White crystals	[1]
Melting Point	57.5-59.1 °C	[1]
Purification		
Method	Column Chromatography	[1]
Eluent System	Petroleum ether/Ethyl acetate (9:1 v/v)	[1]
Characterization		
Methods	¹ H-NMR, ¹³ C-NMR	[1][2]

Detailed Experimental Protocol

Materials:

- 7-Hydroxycoumarin

- trans-trans-Farnesyl bromide
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetone (anhydrous)
- Petroleum ether
- Ethyl acetate
- Silica gel (230-400 mesh) for column chromatography
- Round-bottom flask
- Magnetic stirrer
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

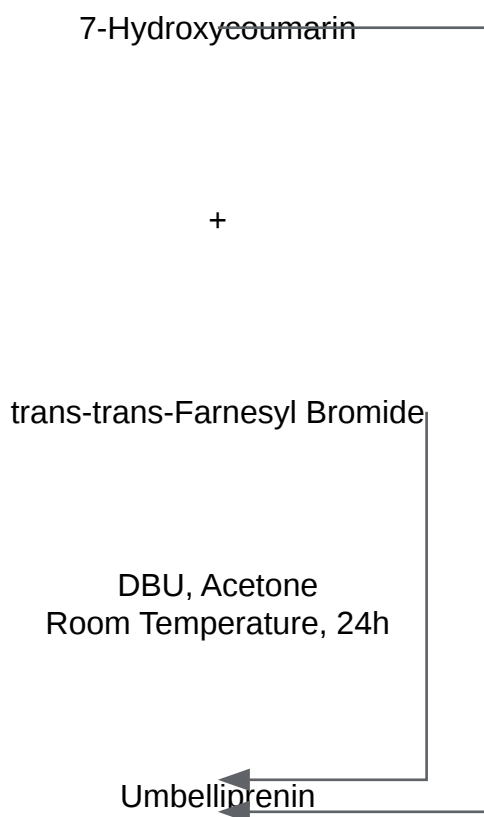
Procedure:

- Reaction Setup:
 - In a clean, dry round-bottom flask, dissolve 1 molar equivalent of 7-hydroxycoumarin in anhydrous acetone.
 - To this solution, add 2 molar equivalents of DBU. Stir the mixture at room temperature for 10 minutes.
 - Slowly add 1.5 molar equivalents of trans-trans-farnesyl bromide to the reaction mixture.
- Reaction:
 - Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up:
 - After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
- Purification:
 - Prepare a silica gel column using a slurry of silica gel in petroleum ether.
 - Load the crude product onto the column.
 - Elute the column with a solvent system of petroleum ether/ethyl acetate (9:1 v/v).
 - Collect the fractions containing the desired product, as identified by TLC analysis.
 - Combine the pure fractions and evaporate the solvent under reduced pressure to obtain **Umbelliprenin** as white crystals.
- Characterization:
 - Determine the melting point of the purified **Umbelliprenin**.
 - Confirm the structure of the synthesized compound using ^1H -NMR and ^{13}C -NMR spectroscopy.

Chemical Reaction Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the phenoxide ion of 7-hydroxycoumarin, formed in the presence of the base DBU, acts as a nucleophile and attacks the electrophilic carbon of farnesyl bromide, displacing the bromide ion.



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Figure 2: Chemical reaction for the synthesis of **Umbelliprenin**.

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